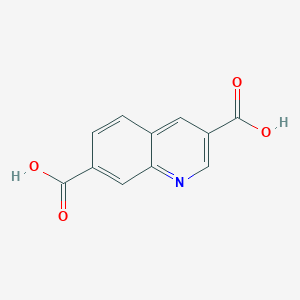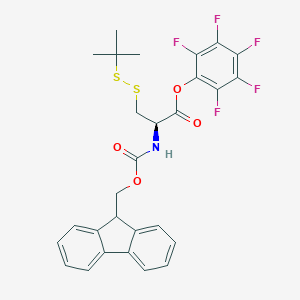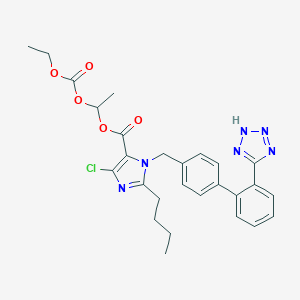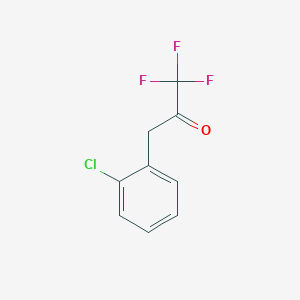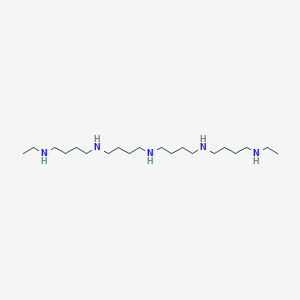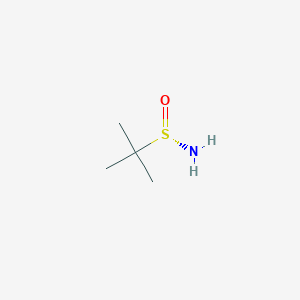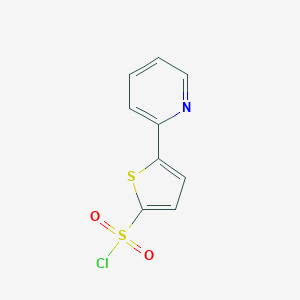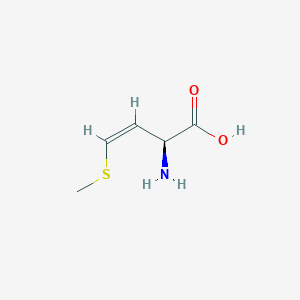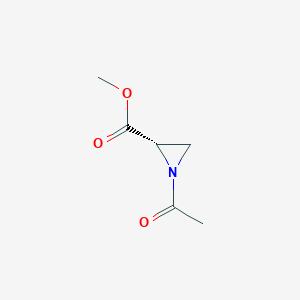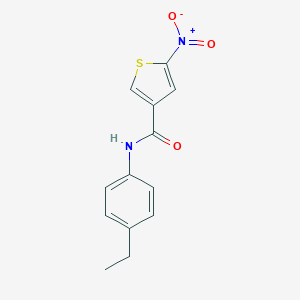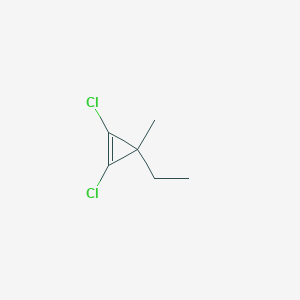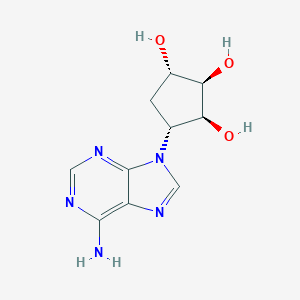
(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol, commonly known as acyclovir, is an antiviral medication used to treat herpes simplex virus (HSV) infections, varicella-zoster virus (VZV) infections, and Epstein-Barr virus (EBV) infections. It was first synthesized in the 1970s and has since become a widely used antiviral drug.
Mécanisme D'action
Acyclovir is a nucleoside analogue, meaning it mimics the structure of a nucleoside, a building block of DNA. When the virus attempts to replicate its DNA, acyclovir is incorporated into the viral DNA chain, causing premature termination of the chain and preventing further replication.
Effets Biochimiques Et Physiologiques
Acyclovir has a low toxicity profile and is generally well-tolerated in patients. Its main side effect is mild gastrointestinal upset. Acyclovir is metabolized by the liver and excreted in the urine. It has a short half-life of approximately 3 hours and is administered orally or intravenously.
Avantages Et Limitations Des Expériences En Laboratoire
Acyclovir is a valuable tool for studying viral replication and the mechanism of action of antiviral drugs. Its specific activity against (1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol, VZV, and EBV allows for targeted studies of these viruses. However, its high cost and complex synthesis method may limit its use in some research settings.
Orientations Futures
1. Development of new nucleoside analogues with improved activity against a broader range of viruses.
2. Investigation of the potential use of acyclovir in the treatment of other viral infections, such as CMV and HPV.
3. Study of the long-term effects of acyclovir use, particularly in immunocompromised patients.
4. Development of new methods for synthesizing acyclovir that are more cost-effective and scalable.
5. Investigation of the potential use of acyclovir in combination with other antiviral drugs to improve efficacy and reduce the development of drug resistance.
Méthodes De Synthèse
Acyclovir is synthesized from guanine, a naturally occurring nucleobase found in DNA and RNA. The synthesis involves several steps, including the protection of the guanine nitrogen atoms, the formation of a cyclopentane ring, and the deprotection of the nitrogen atoms to yield acyclovir. The synthesis is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Acyclovir has been extensively studied for its antiviral activity against (1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol, VZV, and EBV. It works by inhibiting the viral DNA polymerase, preventing the virus from replicating and spreading. Acyclovir has also been studied for its potential use in the treatment of other viral infections, such as cytomegalovirus (CMV) and human papillomavirus (HPV).
Propriétés
Numéro CAS |
142635-42-5 |
|---|---|
Nom du produit |
(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol |
Formule moléculaire |
C10H13N5O3 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol |
InChI |
InChI=1S/C10H13N5O3/c11-9-6-10(13-2-12-9)15(3-14-6)4-1-5(16)8(18)7(4)17/h2-5,7-8,16-18H,1H2,(H2,11,12,13)/t4-,5+,7+,8-/m1/s1 |
Clé InChI |
VFKHECGAEJNAMV-HETMPLHPSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N2C=NC3=C(N=CN=C32)N |
SMILES |
C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |
Synonymes |
(+-)-(1 alpha,2 beta,3 beta,4 alpha)-4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol 4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol 4-(6-amino-9H-purin-9-yl)cyclopentane-1,2,3-triol 5'-noraristeromycin noraristeromycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




